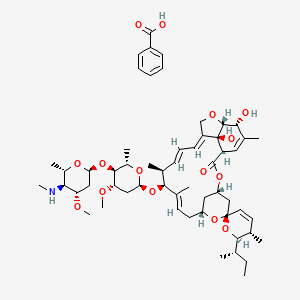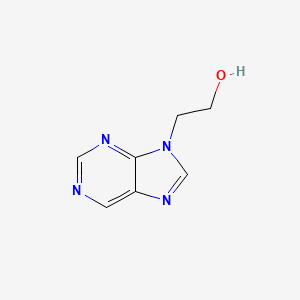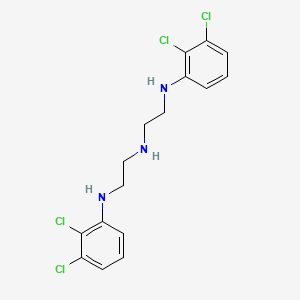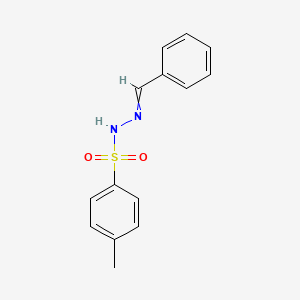![molecular formula C23H13Cl2Na3O9S B1148293 Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 1667-99-8](/img/structure/B1148293.png)
Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
説明
Synthesis Analysis
The synthesis of complex organic compounds like Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate often involves multiple steps, including catalytic processes and the formation of intermediate compounds. Studies, such as the work by Shi et al. (2015), describe the use of rhodium-catalyzed synthesis techniques, which are crucial for the formation of functionally dense organic compounds with high yields (Shi, Yu, & Li, 2015).
Molecular Structure Analysis
Understanding the molecular structure of such a compound is vital for its application in various fields. The work by Ng, Das, and Tiekink (1991) on organotin carboxylates provides insights into the molecular geometry that can influence the chemical behavior and reactivity of complex compounds. These structural analyses are foundational for developing applications based on the compound's molecular interactions (Ng, Das, & Tiekink, 1991).
Chemical Reactions and Properties
The chemical reactions and properties of Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate are influenced by its functional groups and molecular structure. Studies like those by Imanishi et al. (1986) on the synthesis of related sulfonato compounds underline the complexity and versatility of reactions involving sulfonate and carboxylate groups, which are relevant for understanding this compound's chemical behavior (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for practical applications. Xi (2005) provides an example of how water solubility and crystal structure can be pivotal in determining a compound's utility in specific applications, such as in pharmaceutical formulations or material science (Xi, 2005).
科学的研究の応用
-
Histology
- Application : Chromoxane Cyanin R is used as a histological dye . Histological dyes are used in microscopic or electron microscopic examination of cells and tissues to give contrast and to highlight particular features of interest, such as nuclei and cytoplasm .
- Method of Application : While the specific method of application can vary depending on the tissue type and the specific experiment, histological dyes are generally applied to tissue samples after they have been processed and sectioned. The dye is allowed to stain the tissue for a certain period of time, then the excess is washed off, and the tissue is examined under a microscope .
- Results : The use of Chromoxane Cyanin R as a histological dye helps to enhance the contrast in the microscopic images, making it easier to distinguish between different types of cells and tissues .
-
Fluorescence Microscopy
- Application : Chromoxane Cyanin R is used as a fluorochrome . Fluorochromes are fluorescent dyes used to stain biological specimens .
- Method of Application : In fluorescence microscopy, the fluorochrome is applied to the specimen, which is then illuminated with light of a specific wavelength. The fluorochrome absorbs this light and re-emits it at a longer wavelength, which can be detected and used to create an image .
- Results : The use of Chromoxane Cyanin R as a fluorochrome allows for the visualization of specific components of a cell or tissue that the dye binds to .
- Metal Detection
- Application : Chromoxane Cyanin R can be used for the detection of some metals in tissue .
- Method of Application : The specific method of application can vary depending on the type of tissue and the specific metal being detected. Generally, the tissue sample is treated with a solution of the Chromoxane Cyanin R, which binds to the metal ions present in the tissue. The excess dye is then washed off, and the tissue is examined under a microscope .
- Results : The use of Chromoxane Cyanin R in metal detection allows for the visualization of the presence and distribution of specific metals in a tissue sample .
特性
IUPAC Name |
trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIZKNBTOOKONL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2Na3O9S | |
| Record name | Chrome Azurol S | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chrome_Azurol_S | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Chrome azurol S | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mordant Blue 29 | |
CAS RN |
1667-99-8 | |
| Record name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulphonatophenyl)methyl]-2-hydroxy-3-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




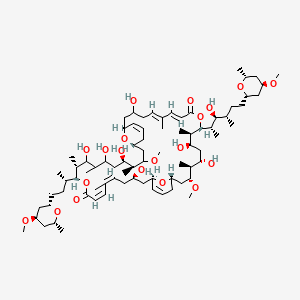

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
